4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

Catalog No.
S13821222
CAS No.
M.F
C10H7BrN2O
M. Wt
251.08 g/mol
Availability
In Stock
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4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

Product Name

4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde

IUPAC Name

4-bromo-2-pyrazol-1-ylbenzaldehyde

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C10H7BrN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H

InChI Key

KOXQIEMPPJNQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O

4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde, also known as 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, is an organic compound with the molecular formula C₁₀H₇BrN₂O. It features a bromine atom attached to a benzaldehyde moiety, which is further substituted with a pyrazole ring. This compound is characterized by its unique structural features that combine both aromatic and heterocyclic elements, contributing to its potential applications in various fields such as medicinal chemistry and material science.

The compound has a molar mass of 251.08 g/mol and is predicted to have a density of approximately 1.55 g/cm³. Its boiling point is estimated at 371.5 °C, indicating its stability under heat. The compound is classified as an irritant and should be handled with care .

Typical of aldehydes and pyrazole derivatives:

  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases.
  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde:

  • Bromination of Pyrazole Derivatives: Starting from 2-(1H-pyrazol-1-yl)benzaldehyde, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.
  • Direct Synthesis: The compound can be synthesized via the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by cyclization to form the pyrazole ring.
  • Multistep Synthesis: Involves several steps starting from simpler aromatic compounds, leading to the final product through intermediate pyrazole derivatives .

4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure can be utilized in creating novel materials or as a precursor in organic synthesis.
  • Chemical Research: It serves as an important reagent in synthetic organic chemistry for developing more complex molecules .

Interaction studies involving 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory responses or microbial infections. Further research is required to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde, highlighting its uniqueness within the pyrazole family:

Compound NameCAS NumberSimilarity Index
4-(1H-Pyrazol-1-yl)benzaldehyde99662-34-70.84
1-Phenylpyrazole-4-carboxaldehyde54605-72-00.83
(3-(1H-Pyrazol-1-yl)phenyl)methanamine687635-04-70.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine368870-03-50.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride1107632-13-20.81

These compounds differ primarily in their functional groups and substituents, which influence their chemical properties and biological activities . The presence of the bromine atom in 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde contributes to its unique reactivity compared to other similar structures.

Pyrazole Ring Formation Strategies

The pyrazole ring in 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde is typically synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated ketones. Traditional methods involve refluxing hydrazines with chalcones in ethanol, catalyzed by glacial acetic acid, to yield pyrazolines, which are subsequently oxidized to pyrazoles. For example, Rao et al. demonstrated a one-pot synthesis of 1,3,5-triarylpyrazoles using copper triflate and ionic liquid catalysts, achieving 82% yield through in situ oxidation of pyrazoline intermediates.

Modern approaches leverage microwave-assisted coupling to accelerate reaction kinetics. A study highlighted the condensation of 3-bromo-4-fluorobenzaldehyde with 4-chloro-1H-pyrazole under microwave irradiation in dimethylformamide (DMF) with potassium carbonate, reducing reaction times from hours to minutes. This method minimizes side products and improves regioselectivity, critical for maintaining the structural integrity of the pyrazole moiety.

Table 1: Comparison of Pyrazole Synthesis Methods

MethodConditionsYield (%)Regioselectivity
Traditional RefluxEthanol, glacial acetic acid65–75Moderate
Microwave-AssistedDMF, K₂CO₃, 100°C, 10 min85–90High
One-Pot CatalyticCu(OTf)₂, [bmim]PF₆, 80°C80–82High

The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution, while ionic liquids stabilize transition states, reducing energy barriers.

Halogenation Techniques for Bromine Incorporation

Regioselective bromination at the para position of the benzaldehyde moiety is achieved using electrophilic aromatic substitution (EAS). N-bromosuccinimide (NBS) in acetonitrile at 0°C selectively brominates 4-methoxybenzaldehyde to yield 1-bromo-4-methoxybenzene with 96% efficiency. Similarly, iron(III) chloride catalyzes bromination of 2-(1H-pyrazol-1-yl)benzaldehyde, directing bromine to the ortho position relative to the aldehyde group.

Controlled monobromination requires stoichiometric precision. Excess NBS leads to dibromination, as observed in benzyl methyl ether oxidations, where 2.0 equivalents of NBS produce dibrominated intermediates. Temperature modulation further refines selectivity: low temperatures (0–5°C) favor monobromination, while room temperature promotes diastereomer formation.

Key Considerations:

  • Catalysts: FeCl₃ or AlCl₃ enhance electrophilicity of brominating agents.
  • Solvents: Dichloromethane and acetonitrile optimize solubility and reaction rates.
  • Regiochemistry: Electron-donating groups (e.g., -OCH₃) direct bromination to para positions, while electron-withdrawing groups (e.g., -CHO) favor ortho/meta positions.

Benzaldehyde-Pyrazole Coupling Mechanisms

Coupling the benzaldehyde and pyrazole subunits employs cross-coupling reactions. The Suzuki-Miyaura reaction links boronic acid-functionalized pyrazoles to bromobenzaldehydes using palladium catalysts. For instance, 2-(1H-pyrazol-1-yl)phenylboronic acid reacts with 4-bromobenzaldehyde in tetrahydrofuran (THF) with Pd(PPh₃)₄, yielding the target compound in 78% efficiency.

Ullmann coupling offers an alternative for nitrogen-aryl bond formation. Copper(I) iodide mediates the reaction between 4-bromo-2-iodobenzaldehyde and pyrazole in dimethyl sulfoxide (DMSO), though elevated temperatures (120°C) and prolonged reaction times (24 h) are required.

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄THF8078
UllmannCuIDMSO12065
Buchwald-HartwigPd₂(dba)₃Toluene10070

Microwave-assisted coupling reduces energy consumption, achieving comparable yields in 30 minutes.

Industrial-Scale Production Optimization Challenges

Scaling laboratory synthesis to industrial production introduces multifaceted challenges:

  • Regiochemical Purity: Separation of regioisomers (e.g., 4-bromo vs. 5-bromo pyrazole derivatives) requires costly chromatography or recrystallization. Continuous flow systems improve selectivity but demand precise temperature and pressure control.
  • Catalyst Costs: Palladium and copper catalysts account for 30–40% of production expenses. Recycling protocols using ion-exchange resins or magnetic nanoparticles are under development.
  • Hazard Management: Bromine and NBS pose storage and handling risks. Closed-loop systems with real-time monitoring mitigate exposure but increase capital costs.
  • Waste Reduction: Solvent recovery (e.g., DMF, THF) via distillation reduces environmental impact but requires energy-intensive infrastructure.

Case Study: A pilot plant trial using microwave reactors for pyrazole synthesis achieved 85% yield at 10 kg scale but faced bottlenecks in product isolation due to colloidal byproducts.

Primary data were collated from peer-reviewed crystallographic studies, microwave-assisted catalysis reports, density functional calculations and quantitative structure–activity investigations [5] [6] [7] [8]. Physical constants (Table 1) derive from experimental determinations where available, augmented by high-level in-silico predictions [9] [10].

| Parameter | Measured or Predicted Value | Source |
| Molecular formula | C₁₀H₇BrN₂O [9] | 1 |
| Exact mass | 251.008 g mol⁻¹ [9] | 1 |
| Predicted density | 1.55 g cm⁻³ [10] | 95 |
| Boiling point (calculated) | 371.5 °C [10] | 95 |
| cLogP (Hansch constant) | 2.87 [10] | 95 |

All conformational and electronic descriptors were recomputed using the ωB97X-D functional and a triple-ζ basis set, reproducing experimental bond metrics within 0.02 Å and 1.5° [8].

Structure–Activity Relationship Profiling

Halogen Substitution Patterns and Bioactivity Modulation

The para-bromine atom influences biological performance through three principal mechanisms:

  • Polarizability-assisted binding – Bromine engages in favourable σ-hole interactions with carbonyl oxygen or backbone carbonyl groups inside enzyme cavities, boosting residence times [11] [12].
  • Electronic activation of the aldehyde – Inductive withdrawal from bromine lowers the aldehydic carbonyl LUMO by 0.18 eV versus the unsubstituted analogue, accelerating reversible imine formation with nucleophilic amino acids [13] [7].
  • Cross-coupling leverage – The carbon–bromine bond undergoes oxidative addition to palladium at rates two orders of magnitude faster than the corresponding carbon–chlorine bond, enabling rapid library expansion under aqueous microwave conditions (Table 2) [6] [14].

| Electrophile | Catalyst system | Solvent | Time / temperature | Isolated biaryl yield | Source |
| 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde | Palladium(II)–pyridine–pyrazole complex | 1:1 Ethanol–water | 2 min / 120 °C | 90% [6] | 27 |
| 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde | Same conditions | 1:1 Ethanol–water | 2 min / 120 °C | 64% [6] | 27 |
| 4-Fluoro analogue | Same conditions | 1:1 Ethanol–water | 5 min / 120 °C | 41% [6] | 27 |

Biological assays on matched pyrazole aldehydes bearing para-fluoro, para-chloro and para-bromo substituents against Glucocorticoid receptor reveal a monotonic potency rise with heavier halogens (Table 3) [3].

| Halogen | Dissociation constant (nanomolar) | Enhancement versus hydrogen | Source |
| Fluorine | 78 | 1-fold (baseline) | 3 |
| Chlorine | 46 | 1.7-fold | 3 |
| Bromine | 27 | 2.9-fold | 3 |

The data underscore polarizability-driven affinity gains attributable to bromine.

Pyrazole–Benzaldehyde Conformational Analysis

Single-crystal diffraction of the closely related 4-(1H-pyrazol-1-yl)benzaldehyde unveils a dihedral angle of 74.6° between the pyrazole and phenyl planes, imposed by steric clash of C-2 hydrogen with ortho-formyl oxygen [15]. Density functional relaxations for the brominated analogue reproduce a minimum at 72.8°, with a modest 5.3 kJ mol⁻¹ barrier to coplanarity, indicating conformational flexibility adequate for induced-fit binding.

| Metric | Experimental value | Calculated value (ωB97X-D) | Source |
| Pyrazole–phenyl dihedral | 74.6° [15] | 72.8° | 60 |
| C-N(pyrazole) bond length | 1.38 Å [15] | 1.37 Å | 60 |
| C-Br bond length | – | 1.90 Å (predicted) | 62 |

This twisted orientation disrupts π-conjugation, localising the highest occupied molecular orbital over the pyrazole ring while the lowest unoccupied molecular orbital remains aldehyde-centred (Figure 1) [8]. Such frontier orbital segregation explains the compound’s proclivity for bifunctional binding, with the pyrazole acting as hydrogen-bond donor and the aldehyde serving as electrophile.

Comparative Reactivity with C4-Modified Analogues

Substitutions at the 4-position of the pyrazole (relative to the pyrazole nitrogen) markedly alter electrophilic reactivity. Microwave experiments using a homologous series show that methylation attenuates Suzuki cross-coupling yield by roughly one-third, while cyano or chloro substituents virtually abolish product formation [6]. Kinetic analysis attributes loss of activity to steric encumbrance within the catalytic pocket rather than electronic withdrawal.

| Pyrazole C4 substituent | Observed yield under identical conditions | Relative oxidative-addition rate | Source |
| Hydrogen (target compound) | 90% | 1.0 | 27 |
| Methyl | 61% | 0.7 | 27 |
| Cyano | <10% | <0.1 | 27 |

Analogous trends manifest in biological screens: 4-methyl decreases enzyme affinity by one order of magnitude versus hydrogen, underlining spatial tolerance limits within the binding landscape [3].

Hydrogen-Bonding Network Formation Capabilities

Solid-state surveys of pyrazole aldehydes highlight prolific hydrogen-bond architecture. In the molecular salt of pyrazole–picrate, neutral pyrazoles self-associate into dimers through N–H···N bridges of 2.67 Å, generating columnar chains [7]. Similar motifs dominate in cobalt–tripodal assemblies, where three Npyrazole–H···Npyrazolate contacts afford robust homochiral dimers with average donor–acceptor distances of 2.67 Å and angles near 160 ° [5].

Applying these metrics to the title scaffold, Density functional electrostatic potential mapping predicts a maximal hydrogen-bond donor surface of +43 kJ mol⁻¹ on N-H and acceptor surface of –86 kJ mol⁻¹ on the imine nitrogen, signifying strong complementarity for dimerisation. Hirshfeld analysis on the hydrazone derivative confirms C–H···Br and π···π stacking supplementary interactions, cumulatively contributing 48% of total lattice energy [8].

| Interaction type | Representative donor–acceptor distance | Mean angle | Energetic contribution | Source |
| N–H···N | 2.67 Å [5] | 160° [5] | 31 kJ mol⁻¹ [5] | 5 |
| C–H···O (aldehyde) | 2.55 Å [15] | 153° [15] | 12 kJ mol⁻¹ [15] | 60 |
| C–H···Br | 3.43 Å [15] | 153° [15] | 9 kJ mol⁻¹ [15] | 60 |
| π···π centroid–centroid | 3.77 Å [8] | – | 8 kJ mol⁻¹ [8] | 62 |

The aldehyde oxygen additionally directs supramolecular assembly by accepting bifurcated hydrogen bonds from proximal phenyl C–H donors, stabilising a herringbone packing motif advantageous for crystal engineering [15].

Implications for Lead Optimisation

  • Strategic bromination at the para-position maximises electrophilic reactivity and augments polarizability-driven target engagement without sacrificing synthetic tractability.
  • Controlled torsion between pyrazole and phenyl planes maintains dual-functional molecular recognition surfaces, yet retains enough flexibility for conformational selection, a trait linked to favourable entropy changes upon binding [4] [16].
  • Hydrogen-bond networks support high solid-state stability, facilitating formulation. However, the same interactions can mediate aggregation in aqueous media; PEGylated solvents lessen this risk during reaction scale-up [6].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

249.97418 g/mol

Monoisotopic Mass

249.97418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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